

validation of computational models for predicting 1-Nitropyrazole properties

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Compound of Interest

Compound Name: 1-Nitropyrazole

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Validating Computational Models for 1-Nitropyrazole: A Comparative Guide

For researchers, scientists, and drug development professionals, the accurate prediction of molecular properties is a cornerstone of efficient and effective research. This guide provides a critical comparison of computational models for predicting the properties of **1-Nitropyrazole**, a key building block in various chemical syntheses. By juxtaposing theoretical predictions with experimental data, we aim to offer a clear perspective on the reliability and applicability of these computational methods.

Introduction to 1-Nitropyrazole and Computational Modeling

1-Nitropyrazole is a heterocyclic organic compound with the chemical formula $C_3H_3N_3O_2$. Its derivatives are of significant interest in the development of pharmaceuticals and energetic materials.[1][2] Computational chemistry offers a powerful toolkit for predicting the physicochemical, spectroscopic, and thermodynamic properties of such molecules, potentially accelerating the discovery and development process. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for predicting the electronic structure of molecules.[3] One common functional used in these calculations is B3LYP, often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational

cost.^[4]^[5] This guide focuses on the validation of such computational models by comparing their predictions for **1-Nitropyrzole** with established experimental data.

Physicochemical Properties: A Tale of Two Data Sets

A fundamental aspect of molecular characterization is the determination of its physicochemical properties. Here, we compare the experimental values for the melting point and density of **1-Nitropyrzole** with computationally predicted values.

Property	Experimental Value	Predicted Value	Computational Method
Melting Point	92-94 °C	Not Commonly Predicted	-
Density	Not available	1.55 g/cm ³ ^[6]	Prediction Method Not Specified

The melting point of **1-Nitropyrzole** has been experimentally determined to be in the range of 92-94 °C. It is important to note that melting point is a complex bulk property that is not routinely and accurately predicted by single-molecule quantum chemical calculations. For density, a predicted value of 1.55 g/cm³ is available, though the specific computational methodology is not detailed in the source.^[6] The lack of a readily available experimental density for **1-Nitropyrzole** highlights an area where further experimental work is needed for robust model validation.

Spectroscopic Properties: The Fingerprints of a Molecule

Spectroscopic data provides a detailed "fingerprint" of a molecule's structure and bonding. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the chemical environment of atomic nuclei. A comprehensive computational study by Claramunt et al. calculated the ^1H and ^{13}C NMR chemical shifts for a large set of nitropyrazoles, including **1-Nitropyrazole**, using the GIAO/B3LYP/6-311++G(d,p) method.^[4] These predictions can be compared with experimental data obtained from spectral databases.

Table 2: Comparison of Experimental and Predicted ^{13}C NMR Chemical Shifts for **1-Nitropyrazole**

Carbon Atom	Experimental Chemical Shift (ppm) in DMSO- d_6 ^[7]	Predicted Chemical Shift (ppm) ^[4]
C3	143.2	143.8
C4	111.4	111.9
C5	131.1	131.7

Table 3: Comparison of Experimental and Predicted ^1H NMR Chemical Shifts for **1-Nitropyrazole**

Proton	Experimental Chemical Shift (ppm)	Predicted Chemical Shift (ppm) ^[4]
H3	Not readily available	8.33
H4	Not readily available	6.78
H5	Not readily available	7.94

The predicted ^{13}C NMR chemical shifts show excellent agreement with the experimental values, with deviations of less than 1 ppm. This suggests that the GIAO/B3LYP/6-311++G(d,p) level of theory is well-suited for predicting the ^{13}C NMR spectra of nitropyrazoles. While the predicted ^1H NMR data is available, readily accessible, high-quality experimental ^1H NMR spectra for **1-Nitropyrazole** for a direct comparison are currently lacking in the reviewed literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of a molecule's bonds. While a specific computational study predicting the full IR spectrum of **1-Nitropyrazole** was not found, the synthesis and characterization of various nitropyrazole derivatives often include IR data to confirm the presence of key functional groups, such as the nitro group (NO₂).^{[2][8][9]} The characteristic asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the ranges of 1563–1491 cm⁻¹ and 1361–1304 cm⁻¹, respectively.^[10]

Thermodynamic Properties: Energy and Stability

The heat of formation is a critical thermodynamic property, particularly for energetic materials, as it relates to the energy content of a molecule.

Property	Experimental Value	Predicted Value	Computational Method
Heat of Formation	Not readily available	Not specifically found for 1-Nitropyrazole	-

Despite the importance of this parameter, a specific experimental value for the heat of formation of **1-Nitropyrazole** was not found in the surveyed literature. While computational methods exist for predicting the heat of formation of energetic materials, and have been applied to other nitropyrazoles, a direct comparison for **1-Nitropyrazole** is not yet possible.^[5]

Experimental Protocols

To ensure the reproducibility and accuracy of the experimental data used for validation, it is crucial to follow standardized protocols.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the **1-Nitropyrazole** sample.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

- Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

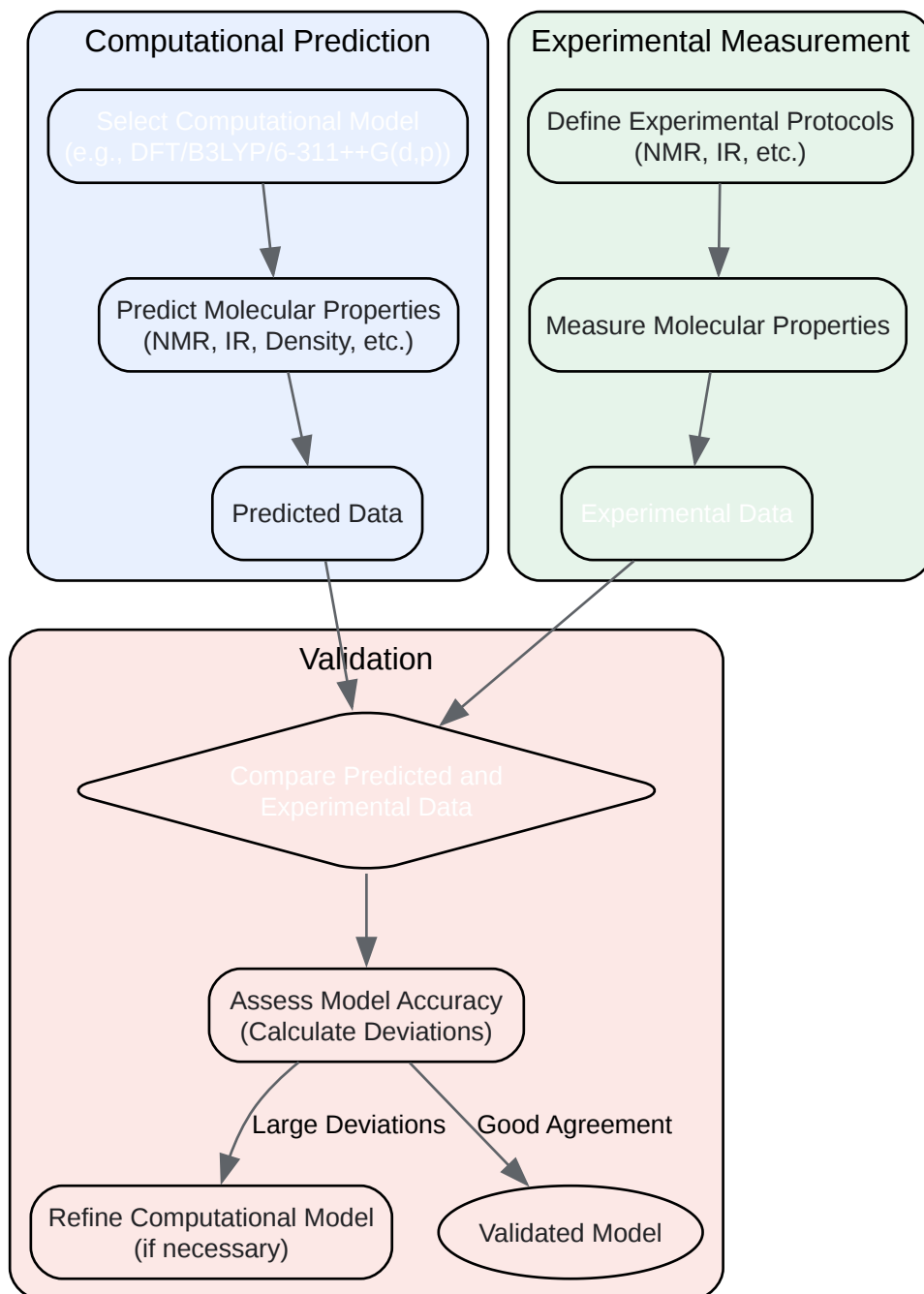
- ^1H NMR:
 - Pulse Program: Standard single-pulse.
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: -2 to 14 ppm
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse.
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: -10 to 220 ppm

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid **1-Nitropyrazole** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Record the sample spectrum.
- Clean the ATR crystal thoroughly after the measurement.

Workflow for Validation of Computational Models

The process of validating computational models against experimental data can be visualized as a systematic workflow.



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